Cas no 24431-19-4 (1,2-Ethanediamine,1,2-diphenyl-N1,N2-bis(phenylmethyl)-)
24431-19-4 structure
Product Name:1,2-Ethanediamine,1,2-diphenyl-N1,N2-bis(phenylmethyl)-
CAS-nummer:24431-19-4
MF:C28H28N2
MW:392.535326957703
CID:256785
PubChem ID:424656
Update Time:2025-04-19
1,2-Ethanediamine,1,2-diphenyl-N1,N2-bis(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,1,2-diphenyl-N1,N2-bis(phenylmethyl)-
- N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
- 1.2-Bis-benzylamino-1.2-diphenyl-aethan
- AC1L9OFR
- N,N'-dibenzyl-1,2-diphenyl-1,4-ethanediamine
- NSC167266
- Oprea1_240201
- SureCN1305451
- NSC-167266
- DTXSID70329871
- SCHEMBL1305451
- 24431-19-4
-
- Inchi: 1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2
- InChI-sleutel: QEUWNGJNPLRKLR-UHFFFAOYSA-N
- LACHT: N(CC1C=CC=CC=1)C(C1C=CC=CC=1)C(C1C=CC=CC=1)NCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 392.22544
- Monoisotopische massa: 392.225
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 9
- Complexiteit: 398
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 24.1Ų
Experimentele eigenschappen
- Dichtheid: 1.101
- Kookpunt: 535.7°C at 760 mmHg
- Vlampunt: 323.2°C
- Brekindex: 1.623
- PSA: 24.06
1,2-Ethanediamine,1,2-diphenyl-N1,N2-bis(phenylmethyl)- Gerelateerde literatuur
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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